

# **<sup>1</sup>H NMR and <sup>13</sup>C NMR spectral data for ethyl 4-pyrimidinecarboxylate derivatives**

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## **Compound of Interest**

**Compound Name:** Ethyl 4-pyrimidinecarboxylate

**Cat. No.:** B1315563

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## An In-depth Technical Guide to the <sup>1</sup>H and <sup>13</sup>C NMR Spectral Data of **Ethyl 4-Pyrimidinecarboxylate** Derivatives

This technical guide provides a comprehensive overview of the <sup>1</sup>H and <sup>13</sup>C Nuclear Magnetic Resonance (NMR) spectral data for a range of **Ethyl 4-pyrimidinecarboxylate** derivatives. Aimed at researchers, scientists, and professionals in drug development, this document presents quantitative data in a structured format, details common experimental protocols, and visualizes the analytical workflow.

## Introduction

**Ethyl 4-pyrimidinecarboxylate** and its derivatives are significant heterocyclic compounds in medicinal chemistry, often serving as core scaffolds in the development of novel therapeutic agents. Their biological activity is intrinsically linked to their molecular structure. NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation and characterization of these molecules. This guide summarizes key <sup>1</sup>H and <sup>13</sup>C NMR spectral data to aid in the identification and analysis of this important class of compounds.

## **<sup>1</sup>H NMR Spectral Data**

The proton NMR spectra of **Ethyl 4-pyrimidinecarboxylate** derivatives are characterized by signals corresponding to the pyrimidine ring protons, the ethyl ester moiety, and any substituents on the ring. The chemical shifts are influenced by the electronic environment, which is modulated by the nature and position of the substituents.

Compound	Solvent	Pyrimidine Ring Protons ( $\delta$ , ppm)	Ethyl Ester Protons ( $\delta$ , ppm)	Other Substituent Protons ( $\delta$ , ppm)
Ethyl pyrimidine-4-carboxylate	CDCl <sub>3</sub>	H-2: 9.4, H-5: 8.0, H-6: 9.1	-OCH <sub>2</sub> -: 4.5 (q), -CH <sub>3</sub> : 1.5 (t)	
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate <sup>[1]</sup>	CDCl <sub>3</sub>	NH: 8.62 (s), NH: 6.1 (s), CH: 5.38 (s)	-OCH <sub>2</sub> -: 4.03 (q), -OCH <sub>2</sub> CH <sub>3</sub> : 1.13 (t)	ArH: 7.24-7.31 (m, 5H), CH <sub>3</sub> : 2.32 (s)
Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate <sup>[1]</sup>	CDCl <sub>3</sub>	NH: 8.44 (s), NH: 6.1 (s), CH: 5.36 (s)	-OCH <sub>2</sub> -: 4.04 (q), -OCH <sub>2</sub> CH <sub>3</sub> : 1.15 (t)	ArH: 7.22-7.29 (m, 4H), CH <sub>3</sub> : 2.32 (s)
Ethyl 4-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate <sup>[1]</sup>	CDCl <sub>3</sub>	NH: 9.08 (s), NH: 5.98 (s), CH: 5.86 (s)	-OCH <sub>2</sub> -: 3.97 (q), -OCH <sub>2</sub> CH <sub>3</sub> : 1.02 (t)	ArH: 7.19-7.37 (m, 4H), CH <sub>3</sub> : 2.41 (s)
Ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate <sup>[1]</sup>	CDCl <sub>3</sub>	NH: 8.9 (s), NH: 6.3 (s), CH: 5.48 (s)	-OCH <sub>2</sub> -: 4.06 (q), -OCH <sub>2</sub> CH <sub>3</sub> : 1.16 (t)	ArH: 7.4-8.2 (m, 4H), CH <sub>3</sub> : 2.35 (s)
Ethyl 4-(3,4-dimethoxyphenyl)	CDCl <sub>3</sub>	NH: 9.15 (s), NH: 7.68 (s), CH:	-OCH <sub>2</sub> CH <sub>3</sub> : 3.95 (q)	ArH: 6.70-6.89 (m, 3H), OCH <sub>3</sub> :

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)-6-methyl-2-oxo- 1,2,3,4- tetrahydropyrimid ine-5- carboxylate	[1]	5.09 (s)	3.37 (s), CH <sub>3</sub> : 2.24 (s)
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Ethyl 4-(4- methoxyphenyl)- 6-methyl-2-oxo- 1,2,3,4- tetrahydropyrimid ine-5- carboxylate	DMSO-d <sub>6</sub>	NH: 9.16 (s), NH: 7.67 (s), CH: 5.10 (s)	-OCH <sub>2</sub> /: 3.98 (q), -OCH <sub>2</sub> CH <sub>3</sub> : 1.11 (t)	ArH: 7.15 (d), 6.88 (d), OCH <sub>3</sub> : 3.72 (s), CH <sub>3</sub> : 2.25 (s)
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Ethyl 4-(4- bromophenyl)-6- methyl-2-oxo- 1,2,3,4- tetrahydropyrimid ine-5- carboxylate	DMSO-d <sub>6</sub>	NH: 9.30 (s), NH: 7.82 (s), CH: 5.18 (s)	-OCH <sub>2</sub> /: 4.00 (q), -OCH <sub>2</sub> CH <sub>3</sub> : 1.09 (t)	ArH: 7.43 (d), 7.27 (d), CH <sub>3</sub> : 2.27 (s)
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## <sup>13</sup>C NMR Spectral Data

The <sup>13</sup>C NMR spectra provide valuable information on the carbon framework of the molecules. The chemical shifts of the pyrimidine ring carbons are particularly sensitive to substitution patterns.

Compound	Solvent	Pyrimidine Ring Carbons ( $\delta$ , ppm)	Ethyl Ester Carbons ( $\delta$ , ppm)	Other Substituent Carbons ( $\delta$ , ppm)
Ethyl pyrimidine-4-carboxylate	CDCl <sub>3</sub>	C-2: 159.5, C-4: 164.0, C-5: 125.0, C-6: 157.0	C=O: 163.5, - OCH <sub>2</sub> : 62.5, - CH <sub>3</sub> : 14.0	
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate[1]	CDCl <sub>3</sub>	C-2: 153.73, C-4: 55.59, C-5: 101.23, C-6: 146.48	C=O: 165.65, - OCH <sub>2</sub> : 59.97, - CH <sub>3</sub> : 14.12	Phenyl: 126.56, 127.88, 128.66, 143.73; CH <sub>3</sub> : 18.55
Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate[1]	CDCl <sub>3</sub>	C-2: 153.48, C-4: 55.02, C-5: 101.02, C-6: 146.54	C=O: 165.45, - OCH <sub>2</sub> : 60.14, - CH <sub>3</sub> : 14.15	Chloro-phenyl: 127.99, 128.84, 133.69, 142.19; CH <sub>3</sub> : 18.63
Ethyl 4-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate[1]	CDCl <sub>3</sub>	C-2: 153.42, C-4: 52.06, C-5: 98.8, C-6: 148.56	C=O: 165.33, - OCH <sub>2</sub> : 59.93, - CH <sub>3</sub> : 13.97	Chloro-phenyl: 127.51, 128.03, 129.23, 129.75, 132.55, 139.58; CH <sub>3</sub> : 18.23
Ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate[1]	CDCl <sub>3</sub>	C-2: 150.34, C-4: 55.18, C-5: 100.56, C-6: 147.56	C=O: 165.15, - OCH <sub>2</sub> : 60.43, - CH <sub>3</sub> : 14.18	Nitro-phenyl: 124.1, 127.57, 148.03, 149.71; CH <sub>3</sub> : 18.94

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Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate[1]	CDCl <sub>3</sub>	C-2: 152.29, C-4: 53.49, C-5: 99.39, C-6: 148.06	C=O: 165.43, -	Dimethoxy-phenyl: 110.45, 111.72, 117.9, 137.35, 148.15, 148.48; OCH <sub>3</sub> : 55.4, 55.52; CH <sub>3</sub> : 17.76
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Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate[2]	DMSO-d <sub>6</sub>	C-2: 153.2, C-4: 60.3, C-5: 104.8, C-6: 142.3	C=O: 170.6, -	Methoxy-phenyl: 118.9, 132.6, 157.4; OCH <sub>3</sub> : 58.6; CH <sub>3</sub> : 23.0
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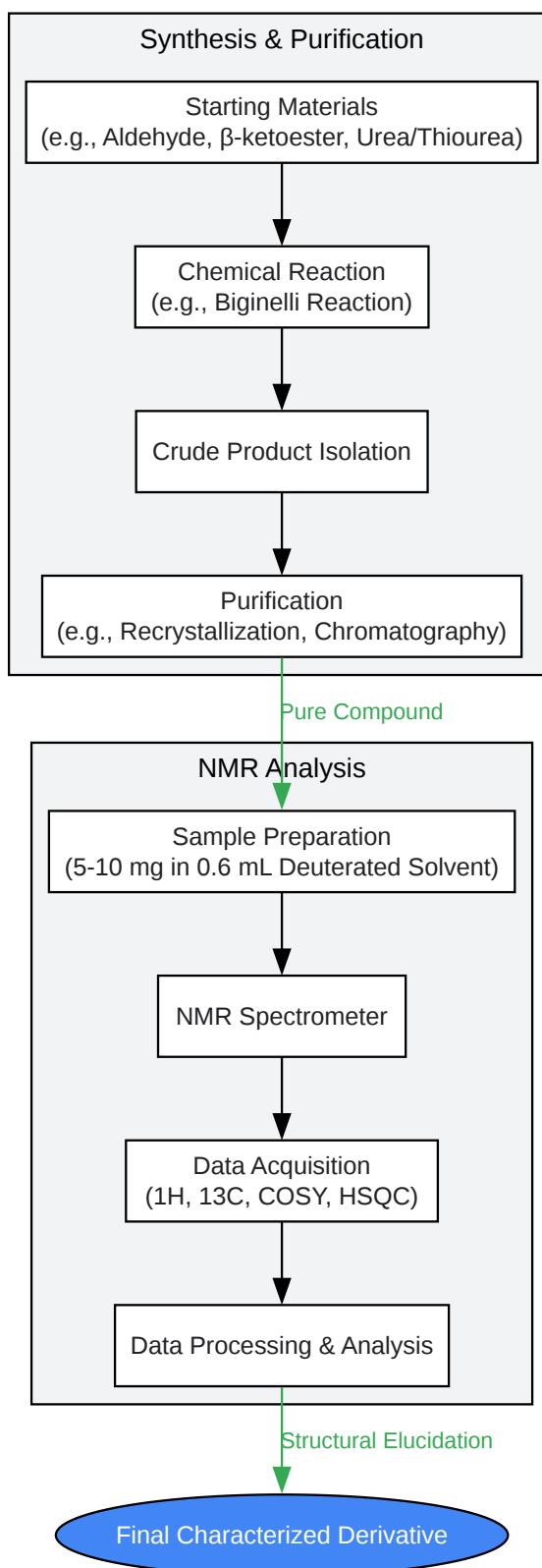
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Ethyl 4-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate[2]	DMSO-d <sub>6</sub>	C-2: 152.5, C-4: 54.1, C-5: 99.1, C-6: 148.0	C=O: 165.6, -	Bromo-phenyl: 122.0, 129.7, 130.6, 131.2, 149.4; CH <sub>3</sub> : 18.3
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## Experimental Workflow

The general workflow for the synthesis and subsequent NMR analysis of **ethyl 4-pyrimidinecarboxylate** derivatives is outlined below. This process begins with the chemical synthesis of the target compound, followed by purification and structural confirmation using NMR spectroscopy.

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Caption: General workflow for synthesis and NMR characterization.

## Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following sections outline standard protocols for the synthesis and NMR analysis of the title compounds.

### General Synthesis Procedure (Biginelli Reaction)

Many of the derivatives listed are synthesized via a one-pot Biginelli reaction.[\[3\]](#)

- Reactant Mixture: An equimolar mixture of an appropriate aldehyde, ethyl acetoacetate, and urea (or thiourea) is prepared.
- Catalyst and Solvent: A catalytic amount of an acid (e.g., HCl) is added, often in a solvent like ethanol.[\[3\]](#) Some modern protocols may use solvent-free conditions.[\[4\]](#)
- Reaction Conditions: The mixture is typically refluxed for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).[\[3\]](#)
- Work-up: Upon cooling, the reaction mixture is often poured into ice water, causing the crude product to precipitate.
- Purification: The solid product is collected by filtration, washed, and then purified, most commonly by recrystallization from a suitable solvent (e.g., ethanol), to yield the pure derivative.[\[5\]](#)

### NMR Sample Preparation

Proper sample preparation is critical for acquiring high-quality NMR spectra.[\[6\]](#)

- Weighing: Accurately weigh 5-10 mg of the purified, dry **ethyl 4-pyrimidinecarboxylate** derivative.[\[6\]](#)
- Solvent Addition: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ).[\[6\]](#) The choice of solvent is important as it can influence the chemical shifts of labile protons (e.g., N-H).
- Dissolution: Ensure the sample is fully dissolved. Vortexing or brief sonication can be used to aid dissolution.[\[6\]](#)

- **D<sub>2</sub>O Exchange (Optional):** To confirm the identity of N-H protons, a D<sub>2</sub>O exchange experiment can be performed. After acquiring an initial <sup>1</sup>H NMR spectrum, a drop of deuterium oxide (D<sub>2</sub>O) is added to the NMR tube, the tube is shaken, and the spectrum is re-acquired. The signals corresponding to the N-H protons will disappear or significantly diminish in intensity.[6]

## NMR Data Acquisition

Spectra are typically recorded on 300, 400, or 600 MHz NMR spectrometers.[1][2][7]

- **<sup>1</sup>H NMR Acquisition:**
  - Pulse Program: A standard single-pulse experiment is used.
  - Number of Scans (NS): Typically 16 to 128 scans are accumulated to ensure a good signal-to-noise ratio.[8]
  - Spectral Width (SW): A spectral width of about 12-15 ppm is generally sufficient.
  - Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard ( $\delta$  = 0.00 ppm).[4]
- **<sup>13</sup>C NMR Acquisition:**
  - Pulse Program: A proton-decoupled pulse sequence is standard to produce a spectrum with single lines for each unique carbon atom.
  - Number of Scans (NS): A larger number of scans (e.g., 1024 or more) is typically required for <sup>13</sup>C NMR due to the low natural abundance of the <sup>13</sup>C isotope.
  - Spectral Width (SW): A wider spectral width of around 200-220 ppm is used.[9]
- **2D NMR Experiments:** For complex structures, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish proton-proton and proton-carbon correlations, respectively, aiding in definitive signal assignment.[6]

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